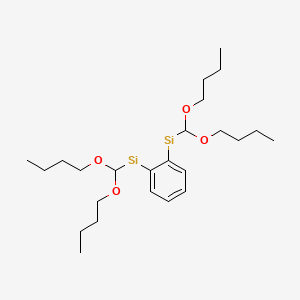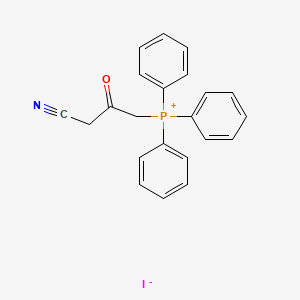
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide is an organophosphorus compound that features a phosphonium cation. This compound is known for its unique structure, which includes a cyano group and an oxo group attached to a propyl chain, along with a triphenylphosphonium moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent that contains the cyano and oxo functional groups. One common method is the reaction of triphenylphosphine with 3-bromo-2-oxopropanenitrile under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The phosphonium cation can participate in nucleophilic substitution reactions, where it acts as an electrophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the cyano and oxo groups.
Addition Reactions: The compound can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted phosphonium salts, while oxidation reactions may produce phosphine oxides.
Wissenschaftliche Forschungsanwendungen
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide involves its interaction with molecular targets through its phosphonium cation. The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The cyano and oxo groups also play a role in its reactivity, allowing it to participate in a range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Uniqueness
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide is unique due to the presence of both cyano and oxo functional groups, which impart distinct reactivity and properties. This makes it a valuable compound in various chemical and research applications.
Eigenschaften
CAS-Nummer |
61553-39-7 |
|---|---|
Molekularformel |
C22H19INOP |
Molekulargewicht |
471.3 g/mol |
IUPAC-Name |
(3-cyano-2-oxopropyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C22H19NOP.HI/c23-17-16-19(24)18-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15H,16,18H2;1H/q+1;/p-1 |
InChI-Schlüssel |
RPSFSIYESNFRDA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC(=O)CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


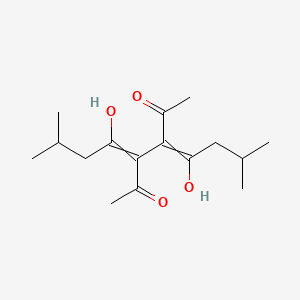
![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)
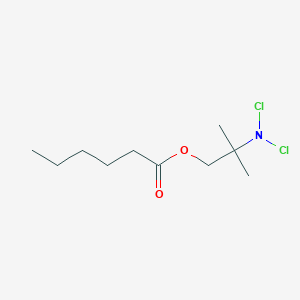
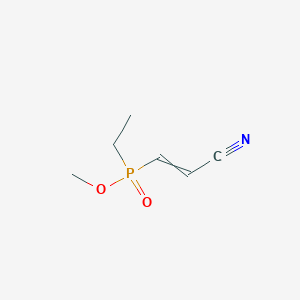
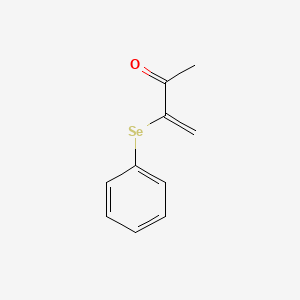

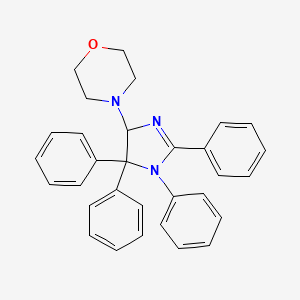
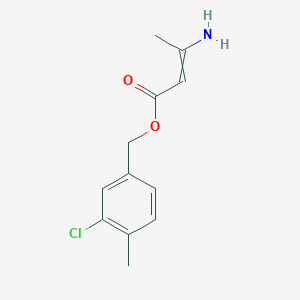
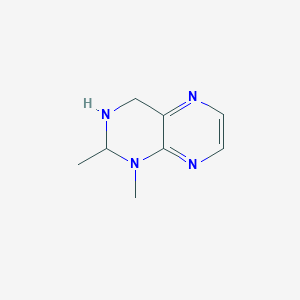
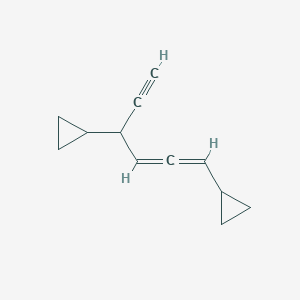
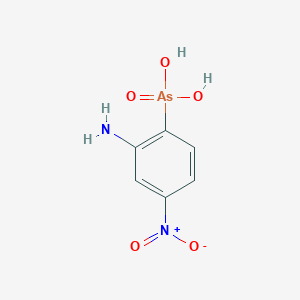
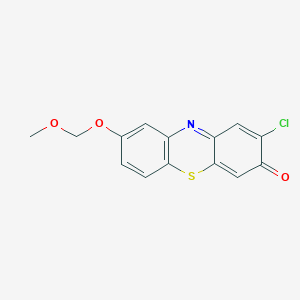
![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
